Phccc
Overview
Description
It is particularly known for being a positive allosteric modulator at the metabotropic glutamate receptor 4 subtype and an agonist at the metabotropic glutamate receptor 6 subtype . This compound has shown potential anxiolytic effects in animal studies and has been suggested as a novel treatment for Parkinson’s disease .
Preparation Methods
The synthesis of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide involves several steps. One common method includes the reaction of 7-hydroxyimino-1a,2,3,4-tetrahydrocyclopropa[b]chromen-1a-carboxylic acid with phenylamine under specific conditions The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction
Chemical Reactions Analysis
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptors.
Industry: While its industrial applications are limited, it is used in the development of new pharmacological agents targeting glutamate receptors.
Mechanism of Action
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide exerts its effects by modulating metabotropic glutamate receptors. As a positive allosteric modulator of the metabotropic glutamate receptor 4 subtype, it enhances the receptor’s response to its natural ligand, glutamate . This modulation leads to various downstream effects, including neuroprotection and reduced glutamate release. The compound also acts as an agonist at the metabotropic glutamate receptor 6 subtype, further influencing glutamatergic signaling pathways .
Comparison with Similar Compounds
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide is unique in its dual role as a positive allosteric modulator and an agonist at different metabotropic glutamate receptor subtypes. Similar compounds include:
CPCCOEt: Another modulator of metabotropic glutamate receptors, but with different selectivity and efficacy profiles.
These compounds differ in their selectivity, potency, and specific receptor targets, highlighting the unique properties of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide in modulating glutamatergic signaling .
Biological Activity
PHCCC, or N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a compound recognized for its role as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4). This compound has garnered attention due to its potential therapeutic effects, particularly in neurological disorders such as Parkinson's disease and chronic pain syndromes.
- Chemical Formula : C17H14N2O3
- Molecular Weight : 294.3 g/mol
- Purity : ≥98%
This compound primarily acts on mGluR4, enhancing its activity without acting as an agonist itself. It selectively potentiates the effects of endogenous glutamate, which is crucial for modulating synaptic transmission in various neuronal pathways. The compound has been shown to:
- Increase agonist potency and efficacy at mGluR4.
- Exhibit neuroprotective effects by reducing neuronal death in excitotoxic conditions.
- Modulate synaptic transmission at the striatopallidal synapse, which is significant for motor control.
Potency and Efficacy
This compound is characterized by its high potency:
- IC50 Value : Approximately 3 μM for antagonizing group I mGluRs, making it 67 times more potent than (S)-4-carboxyphenylglycine, a known mGluR antagonist .
- In vitro studies show that this compound enhances calcium mobilization in CHO cells expressing mGluR4 with an EC50 of 3.2 μM .
In Vivo Studies
Research indicates that this compound exhibits significant biological activity in vivo:
- It produces marked reversal of reserpine-induced akinesia in rat models, suggesting potential benefits in treating Parkinson's disease .
- Studies have demonstrated its antihyperalgesic properties through intrathecal injections, indicating effectiveness in pain management .
Case Studies and Research Findings
- Neuroprotection and Neurogenesis
- Pain Management
Data Table: Comparative Biological Activity of this compound
Parameter | This compound | (S)-4-carboxyphenylglycine | L-AP4 |
---|---|---|---|
IC50 (μM) | ~3 | ~200 | Not specified |
Mechanism | Positive allosteric modulator of mGluR4 | Antagonist of group I mGluRs | Agonist at mGluR4 |
Neuroprotective Effect | Yes | No | Yes |
Pain Relief Efficacy | Yes | Limited | Moderate |
Properties
IUPAC Name |
(7E)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPIEZPAXSELW-CYVLTUHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C\2C1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179068-02-1 | |
Record name | N-Phenyl-7-(hydroxyimino)cyclopropa(b)chromen-1a-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179068021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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